methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate
Overview
Description
The compound known as methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate is a chemically complex molecule. It falls within the categories of heterocyclic compounds and esters. Its unique structure allows it to engage in a variety of chemical reactions, making it a versatile substance for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate typically involves multiple steps. One common route includes the initial formation of the furan ring, followed by the introduction of the chromenyl moiety. The final step involves esterification with methanol under acidic conditions. Detailed conditions would include controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production leverages optimized reaction conditions to scale up the synthesis. This involves the use of large reactors, precise temperature control, and the addition of reagents at specific stages to ensure the reaction proceeds efficiently. Purification processes like chromatography are essential to isolate the final product at a high purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate can undergo various chemical reactions:
Oxidation: This reaction can modify the functional groups attached to the molecule, potentially enhancing or altering its properties.
Reduction: Reduces the compound, possibly leading to the formation of different molecular derivatives.
Substitution: Involves the replacement of one functional group by another, facilitating the creation of new compounds with desired properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that promote substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxyl derivatives, while reduction could produce simpler esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can lead to new materials with novel properties.
Biology
Biologically, it can be utilized in the study of enzyme interactions due to its ability to mimic natural substrates. This makes it useful in enzymology and drug development research.
Medicine
In medicine, it has potential applications as a lead compound in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, providing a starting point for the design of new drugs.
Industry
Industrially, this compound is important for the synthesis of specialty chemicals used in various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it might bind to specific enzymes or receptors, altering their activity. The chromenyl moiety is often involved in interactions with proteins, while the ester functional group can be hydrolyzed under physiological conditions, releasing active metabolites.
Comparison with Similar Compounds
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate is unique due to the combination of the chromenyl and furan rings, providing a distinct set of chemical properties not found in simpler compounds.
List of Similar Compounds
Methyl 4-{[(2-benzyl-3-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate
Ethyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate
Propyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate
Each of these similar compounds has slight variations in their ester groups or the benzyl ring, which can lead to differences in their reactivity and applications.
This compound's rich chemistry and versatile applications make it a valuable subject for further research and development. Its potential spans multiple fields, from synthetic chemistry to industrial applications, highlighting its importance in advancing scientific and technological frontiers.
Properties
IUPAC Name |
methyl 4-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O6/c1-15-20-10-9-19(29-14-18-12-23(25(27)28-3)30-16(18)2)13-22(20)31-24(26)21(15)11-17-7-5-4-6-8-17/h4-10,12-13H,11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOABCXWKSFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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